(R)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid

Catalog No.
S13593790
CAS No.
M.F
C15H17N3O6
M. Wt
335.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-ni...

Product Name

(R)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid

IUPAC Name

(2R)-3-(4-cyano-2-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

InChI

InChI=1S/C15H17N3O6/c1-15(2,3)24-14(21)17-11(13(19)20)7-10-5-4-9(8-16)6-12(10)18(22)23/h4-6,11H,7H2,1-3H3,(H,17,21)(H,19,20)/t11-/m1/s1

InChI Key

BYGIQKFFJRZPHR-LLVKDONJSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O

(R)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid is a synthetic compound notable for its structural complexity and potential applications in medicinal chemistry. It features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, which is commonly used in peptide synthesis to protect amines during

, including:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
  • Reduction Reactions: The nitro group can be reduced to an amine, allowing for further transformations.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, freeing the amine for subsequent reactions.

These reactions highlight its potential utility in synthesizing more complex molecules or modifying existing structures.

(R)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid exhibits promising biological activities. Compounds with similar structures have been studied for their roles as enzyme inhibitors or modulators. The specific interactions of this compound with biological targets remain an area of active research, but the presence of the cyano and nitro groups suggests potential activity against certain enzymes or receptors.

Several synthetic routes can be employed to produce (R)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid:

  • Boc Protection of Amino Acids: Starting from an amino acid, the amine can be protected using tert-butoxycarbonyl chloride.
  • Formation of Cyano and Nitro Groups: Subsequent steps involve introducing the cyano and nitro functionalities via nitration and cyanation reactions.
  • Coupling Reactions: The final structure may be assembled through coupling reactions involving activated carboxylic acids and amines.

These methods allow for the efficient construction of the compound while maintaining stereochemical integrity.

This compound has potential applications in various fields:

  • Pharmaceuticals: It may serve as a building block in drug development, particularly in designing inhibitors or modulators targeting specific biological pathways.
  • Chemical Biology: It could be used in studies exploring enzyme mechanisms or as a probe in biochemical assays.
  • Synthetic Chemistry: Its unique functional groups make it valuable for creating more complex organic molecules through further chemical transformations.

Interaction studies involving (R)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid are essential to understanding its biological mechanisms. These studies may include:

  • Binding Affinity Assessments: Determining how well the compound binds to specific proteins or enzymes.
  • Inhibition Studies: Evaluating its ability to inhibit enzymatic activity, which can provide insights into its therapeutic potential.
  • Cellular Assays: Testing the compound's effects on cell viability, proliferation, or other biological responses.

Such studies are crucial for elucidating the pharmacological profile of this compound.

Several compounds share structural similarities with (R)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid1870867-59-60.96
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate119740-95-30.91
4-((tert-butoxycarbonyl)(methyl)amino)butanoic acid94994-39-50.88
Methyl 3-((tert-butoxycarbonyl)amino)propanoate42116-55-20.87
(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid132696-45-80.85

Uniqueness

The uniqueness of (R)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid lies in its specific combination of functional groups—particularly the cyano and nitro substituents—which may confer distinct biological activities compared to similar compounds. This structural diversity opens avenues for targeted research and development in pharmaceuticals and chemical biology.

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

335.11173527 g/mol

Monoisotopic Mass

335.11173527 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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